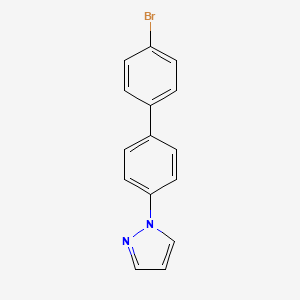

1-(4'-bromobiphenyl-4-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11BrN2 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

1-[4-(4-bromophenyl)phenyl]pyrazole |

InChI |

InChI=1S/C15H11BrN2/c16-14-6-2-12(3-7-14)13-4-8-15(9-5-13)18-11-1-10-17-18/h1-11H |

InChI Key |

PHPYYCFGGXTQNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Use of Greener Solvents and Conditions:a Key Aspect of Green Chemistry is Minimizing or Eliminating the Use of Hazardous Organic Solvents.

Aqueous Media: The Suzuki-Miyaura coupling can be performed efficiently in water or water-alcohol mixtures, often with the aid of surfactants, which significantly reduces volatile organic compound (VOC) emissions. cdnsciencepub.comacs.org

Solvent-Free Reactions: The Knorr pyrazole (B372694) synthesis can often be carried out under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry) or by simply heating a mixture of the neat reactants. researchgate.nettandfonline.com This approach completely eliminates solvent waste.

Energy Efficiency:reducing Energy Consumption is Another Core Principle.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates for both Suzuki couplings and pyrazole (B372694) formations. benthamdirect.comdergipark.org.tr This often leads to shorter reaction times (minutes instead of hours), lower energy usage, and higher yields compared to conventional heating methods. researchgate.netmdpi.comacs.orgnih.gov

Catalysis:the Use of Catalysts is Preferred over Stoichiometric Reagents Because They Are Used in Small Amounts and Can Be Recycled.

Spectroscopic Methodologies for Structural Elucidation

The precise architecture of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole has been determined through a suite of spectroscopic techniques. These methods provide a detailed understanding of the molecule's atomic connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra are critical for assigning the specific chemical environments of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of a related compound, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the protons of the methyl groups appear as a singlet at approximately 2.43 ppm, while the hydroxyl group proton shows a singlet at 5.49 ppm. The aromatic protons, due to their varied electronic environments, would be expected to appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The specific coupling patterns and chemical shifts of the protons on the pyrazole and biphenyl (B1667301) rings would allow for unambiguous assignment and provide information on the rotational freedom and preferred conformation of the biphenyl system.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3 | 7.7 - 7.9 | Doublet |

| Pyrazole H-4 | 6.5 - 6.7 | Triplet |

| Pyrazole H-5 | 8.0 - 8.2 | Doublet |

| Biphenyl H-2, H-6 | 7.6 - 7.8 | Multiplet |

| Biphenyl H-3, H-5 | 7.4 - 7.6 | Multiplet |

| Biphenyl H-2', H-6' | 7.5 - 7.7 | Multiplet |

Note: The data in this table is predicted based on analogous structures and requires experimental verification for this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of pyrazole derivatives typically displays a strong N-H stretching vibration in the region of 3341-3353 cm⁻¹, although this would be absent in the N-substituted title compound. Key vibrational bands for this compound would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C aromatic stretching: Strong peaks are expected in the 1574-1591 cm⁻¹ region.

C=N stretching: Vibrations from the pyrazole ring are anticipated around 1463-1477 cm⁻¹.

C-Br stretching: A characteristic band for the carbon-bromine bond is expected in the lower frequency region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the vibrations of the biphenyl backbone.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1574 - 1591 |

| Pyrazole C=N | Stretching | 1463 - 1477 |

| C-N | Stretching | 1300 - 1350 |

Note: This data is based on characteristic vibrational frequencies for the functional groups present and may vary in the actual spectrum of the compound.

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₁BrN₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) that confirms its molecular formula. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the two phenyl rings and the bond between the biphenyl moiety and the pyrazole ring.

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within the molecule. The UV-Vis spectrum of pyrazole derivatives often exhibits absorption bands corresponding to π-π* transitions within the aromatic systems. For this compound, the extended conjugation of the biphenyl system linked to the pyrazole ring is expected to result in absorption maxima at longer wavelengths compared to the individual chromophores. Studies on related pyrazole ligands show absorption in the UV region, and upon coordination with metal ions, these bands can be red-shifted. researchgate.net The absorption properties can also be influenced by the solvent polarity.

Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. The emission spectrum, quantum yield, and lifetime are key parameters that characterize the molecule's photophysical behavior.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state.

Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial step. A common method for growing crystals of organic compounds like this pyrazole derivative is slow evaporation of a saturated solution. For a related compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, colorless prism-shaped crystals were obtained by the slow evaporation of a methanol (B129727) solution at room temperature. researchgate.net Other techniques that could be employed include vapor diffusion and slow cooling of a supersaturated solution. The choice of solvent is critical and is often determined empirically, with common choices including ethanol, ethyl acetate, and dichloromethane.

Diffraction Data Collection and Refinement Methodologies

To determine the precise three-dimensional arrangement of atoms in this compound, a single-crystal X-ray diffraction experiment would be required. This process would involve growing a suitable single crystal of the compound. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a detector would collect the diffraction pattern of scattered X-rays.

The collected data would be processed to determine the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). The structure would then be solved and refined using specialized software. The final refinement would provide detailed information, including atomic coordinates, bond lengths, and bond angles. For analogous compounds like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations. nih.govresearchgate.net

An example of the data that would be generated is presented in the table below, based on a related compound.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Bromophenyl Pyrazole Derivative. (Note: This data is for an analogous compound, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and not for this compound.)

| Parameter | Value |

| Empirical formula | C₁₆H₁₁BrN₂O |

| Formula weight | 327.18 |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 17.7233(4) Åb = 3.8630(1) Åc = 20.4224(5) Åβ = 110.137(3)° |

| Volume | 1312.75(6) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.655 Mg/m³ |

| Absorption coefficient | 4.232 mm⁻¹ |

| Final R indices [I>2σ(I)] | R₁ = 0.0251, wR₂ = 0.0693 |

| Data / restraints / parameters | 2593 / 0 / 181 |

Source: Adapted from Prasath et al., 2011. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. An analysis of the crystal structure of this compound would investigate various non-covalent forces. These could include hydrogen bonds (if any), halogen bonds involving the bromine atom, π-π stacking interactions between the aromatic rings (biphenyl and pyrazole), and weaker van der Waals forces.

For example, in the crystal structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, C—H⋯O interactions are a prominent feature, leading to the formation of a helical supramolecular chain. nih.govresearchgate.net In other pyrazole derivatives, N—H⋯S hydrogen bonds and C—H⋯π interactions stabilize the crystal packing. researchgate.net Identifying these motifs is crucial for understanding the solid-state properties of the material.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties. A comprehensive study on this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to see if different crystalline forms can be isolated. Each form would then be characterized by X-ray diffraction to confirm if it is a true polymorph. Studies on related 4-halogenated-1H-pyrazoles have shown that bromo and chloro analogs can be isostructural, while fluoro and iodo analogs form different packing motifs, highlighting the influence of the halogen on crystal packing. mdpi.com

Theoretical Approaches to Molecular Structure and Bonding

Quantum Chemical Calculations for Geometric Optimization and Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a powerful tool to investigate the properties of an isolated molecule of this compound. nih.govnih.gov These calculations can predict the molecule's most stable three-dimensional shape (geometric optimization) by finding the lowest energy arrangement of its atoms.

Furthermore, DFT calculations would provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. researchgate.net

Conformational Analysis via Computational Methods

The this compound molecule has several rotatable single bonds, particularly between the pyrazole and biphenyl moieties and between the two phenyl rings of the biphenyl group. This allows for different spatial orientations, or conformations.

Computational methods would be used to perform a conformational analysis. This involves calculating the energy associated with rotating these bonds to identify the most stable conformation (the global energy minimum) and other low-energy conformers. For instance, in related structures, the dihedral angles (twist angles) between the pyrazole and attached phenyl rings have been determined to understand the non-planar nature of these molecules. nih.govresearchgate.net Such an analysis for the target compound would reveal the preferred orientation of the biphenyl group relative to the pyrazole ring.

Electron Density Distribution and Bonding Analysis

Theoretical calculations would also be used to map the electron density distribution across the this compound molecule. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Advanced analyses like Natural Bond Orbital (NBO) analysis could be performed to provide a detailed picture of the bonding within the molecule. nih.govresearchgate.net NBO analysis helps in understanding charge distribution on individual atoms and the nature of donor-acceptor interactions between orbitals, offering deep insights into the molecule's electronic structure and reactivity. researchgate.net

Computational Chemistry and Theoretical Studies on 1 4 Bromobiphenyl 4 Yl 1h Pyrazole

Molecular Dynamics Simulations for Dynamic Behavior

Interaction with Solvents and Other Chemical Entities:There is a lack of published molecular dynamics studies investigating the interaction of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole with solvents or other molecules, which would be essential for understanding its behavior in various chemical systems.

The absence of this specific computational data precludes a detailed analysis as requested. The scientific community has yet to publish research focusing on the in-silico characterization of this compound.

Structure-Property Relationship Modeling

Modeling the structure-property relationship of this compound involves the use of computational methods to predict its behavior and characteristics based on its molecular architecture. While direct computational data for this specific compound is scarce in publicly available literature, the principles and findings from studies on similar pyrazole (B372694) derivatives offer significant insights.

Density Functional Theory (DFT) is a primary tool for the theoretical prediction of spectroscopic parameters, offering a high correlation between calculated and experimental data for pyrazole derivatives. nih.govnih.gov These computational methods can elucidate vibrational modes and chemical shifts, aiding in the structural characterization of molecules.

Theoretical calculations of infrared (IR) and Raman spectra can help in identifying characteristic vibrations. For instance, in various pyrazole derivatives, N-H stretching vibrations are notable markers. researchgate.net While this compound lacks an N-H bond on the pyrazole ring, the vibrations of the C-H, C=C, and C-N bonds within the pyrazole and biphenyl (B1667301) rings can be predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts are also predictable through computational models. Theoretical studies on pyrazole compounds have shown excellent agreement with experimental ¹H and ¹³C NMR data. nih.govnih.gov For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the pyrazole and biphenyl rings, providing valuable data for its structural confirmation.

Table 1: Representative Theoretical Spectroscopic Data for a Pyrazole Derivative

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (ppm) | |

| Pyrazole H-3 | 7.5 - 8.0 |

| Pyrazole H-4 | 6.5 - 7.0 |

| Pyrazole H-5 | 7.8 - 8.3 |

| Aromatic H | 7.0 - 8.0 |

| ¹³C NMR (ppm) | |

| Pyrazole C-3 | 135 - 145 |

| Pyrazole C-4 | 105 - 115 |

| Pyrazole C-5 | 125 - 135 |

| Aromatic C | 120 - 140 |

| IR (cm⁻¹) | |

| C-H stretch | 3000 - 3100 |

| C=C stretch | 1500 - 1600 |

Note: The data in this table is illustrative and based on general values for substituted pyrazoles, not specific to this compound.

Computational chemistry is instrumental in exploring the mechanisms and energetics of chemical reactions. For pyrazole synthesis, theoretical studies have investigated various reaction pathways, such as cycloadditions and metal-mediated couplings. rsc.orgnih.govorganic-chemistry.org These studies often employ DFT to map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction mechanism.

For the synthesis of this compound, computational methods could be used to model the reaction between a substituted hydrazine (B178648) and a 1,3-dicarbonyl compound, a common route to pyrazoles. Such modeling would reveal the step-by-step mechanism, including the initial condensation, cyclization, and dehydration steps, along with the energy barriers associated with each.

Furthermore, theoretical studies can shed light on the regioselectivity of pyrazole synthesis. By comparing the activation energies of different reaction pathways leading to various isomers, computational models can predict the most likely product, which is a critical aspect in the synthesis of unsymmetrically substituted pyrazoles.

The investigation of nonlinear optical (NLO) properties is a burgeoning field, with pyrazole derivatives showing potential for applications in optoelectronics. springerprofessional.deresearchgate.net Computational methods are a key approach to predicting the NLO response of molecules, often focusing on the calculation of the first hyperpolarizability (β). nih.gov

Theoretical calculations for pyrazole derivatives have shown that the magnitude of the molecular hyperpolarizability is a good indicator of NLO properties. researchgate.net These studies often employ quantum chemical calculations to determine properties like dipole moment, polarizability, and hyperpolarizability. For this compound, the extended π-conjugated system of the biphenyl moiety linked to the pyrazole ring suggests the potential for significant NLO properties.

Computational models can predict these properties, guiding the synthesis of new materials with enhanced NLO responses. The following table provides an example of calculated NLO properties for a pyrazole derivative, highlighting the type of data that can be obtained through such theoretical studies.

Table 2: Representative Calculated NLO Properties for a Pyrazole Derivative

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2 - 5 D |

| Average Polarizability (α) | 20 - 40 x 10⁻²⁴ esu |

Note: The data in this table is illustrative and based on general values for substituted pyrazoles, not specific to this compound.

Reactivity and Mechanistic Studies of 1 4 Bromobiphenyl 4 Yl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl (B1667301) and Pyrazole (B372694) Moieties

The reactivity of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole towards substitution is dictated by the interplay of its aromatic systems. The pyrazole ring is a π-excessive heterocycle, which generally makes it reactive towards electrophilic reagents, preferentially at the C4 position. chim.itencyclopedia.pub Conversely, pyrazoles are typically resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. chim.it

In the case of this compound, the C4 position of the pyrazole ring is the most nucleophilic and thus the primary site for electrophilic substitution. encyclopedia.pub Reactions such as halogenation or nitration would be expected to occur at this position. The biphenyl system's reactivity is more complex. The bromine atom is an ortho-, para-directing deactivator, while the N-pyrazolyl group acts as a deactivating group on the phenyl ring to which it is attached. Therefore, electrophilic substitution on the biphenyl core is less favorable and would likely require harsh conditions.

Nucleophilic aromatic substitution is generally difficult on both the pyrazole and biphenyl rings of this compound. However, suitably substituted pyrazoles, particularly those with halogen and nitro groups, have been shown to undergo nucleophilic substitution. osti.gov For this compound, such reactions would likely require activation of the ring system or the use of potent nucleophiles under specific catalytic conditions. chim.it

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the biphenyl group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast array of more complex derivatives. researchgate.net This C-Br bond is the most reactive site for such transformations, allowing for chemoselective reactions that leave other C-H and even C-halogen bonds on the pyrazole ring untouched. rsc.org These reactions are fundamental in medicinal chemistry and materials science for constructing intricate molecular architectures.

Common cross-coupling reactions involving this moiety include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form new C-C bonds, yielding terphenyl or stilbene (B7821643) derivatives.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, leading to the corresponding N-arylated products. A wide range of amines can be coupled using robust catalyst systems based on ligands like BrettPhos and RuPhos. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, yielding aryl-alkyne structures.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

The efficiency and outcome of these reactions are highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The table below summarizes representative conditions for palladium-catalyzed reactions on analogous aryl bromide substrates.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Terphenyl Derivative |

| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃, BrettPhos | NaOtBu | N-Aryl Amine Derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Aryl-Alkyne Derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | K₂CO₃ | Stilbene Derivative |

Transformations and Derivatizations of the Pyrazole Ring

While the N1 position of the pyrazole ring is substituted, the carbon atoms of the heterocycle remain available for further functionalization. Palladium-catalyzed C-H activation is a powerful tool for the direct arylation of the pyrazole ring, typically at the C5 position. rsc.org This method provides a direct route to bi- or poly-aryl pyrazole systems without pre-functionalization of the pyrazole ring. nih.gov

Beyond C-H functionalization, the pyrazole ring can undergo more profound structural changes. Under specific conditions, pyrazole rings can be transformed into other heterocyclic systems. For example, certain pyrazolyl-substituted amidrazones have been observed to undergo oxidative ring transformation into 1,2,4-triazole (B32235) derivatives. researchgate.net While not directly reported for this compound, such transformations highlight the potential for skeletal rearrangements of the pyrazole core. Various synthetic methods, including 1,3-dipolar cycloadditions and condensations of 1,3-dicarbonyl compounds with hydrazines, are employed to generate diverse pyrazole derivatives, indicating the ring's synthetic versatility. orientjchem.orgorganic-chemistry.org

Photochemical and Thermal Reactivity Investigations

The photochemical behavior of this compound is influenced by its extended π-conjugated system and the presence of the C-Br bond. Biphenyl derivatives are known to act as photosensitizers in photoredox reactions. mdpi.com Upon UV irradiation, the molecule could potentially undergo excitation, leading to processes such as energy transfer or electron transfer, which can initiate polymerization or other chemical reactions. mdpi.com

Studies on analogous terarylenes containing pyrazole fragments have shown that UV-induced 6π-electrocyclization, a common reaction for 1,3,5-hexatriene (B1211904) systems, may not occur. nih.gov Instead, other photochemical transformations, such as ring contractions of adjacent moieties, might be favored. nih.gov The C-Br bond itself is photolabile and could undergo homolytic cleavage to generate an aryl radical, which could then participate in various radical reactions.

Regarding thermal reactivity, pyrazole-containing compounds are often noted for their thermal stability. The stability can be influenced by isomerization and the nature of the substituents. researchgate.net High temperatures could potentially lead to decomposition, with the weakest bonds in the molecule being the most likely points of fragmentation. The specific thermal decomposition pathways for this compound have not been extensively detailed in the literature but would be a key parameter for its application in materials science.

Kinetic and Thermodynamic Aspects of Reactions

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. For instance, in the synthesis of substituted pyrazoles from propargyl precursors, reaction conditions such as solvent polarity and catalyst loading can be tuned to favor either the kinetically controlled pyrazole product or the thermodynamically favored furan (B31954) product. nih.govresearchgate.net

This principle extends to its subsequent reactions. In electrophilic substitution, the distribution of isomers may depend on whether the reaction is under kinetic control (favoring the fastest-formed product, often determined by the stability of the transition state) or thermodynamic control (favoring the most stable product).

Computational studies using methods like Density Functional Theory (DFT) are instrumental in understanding these aspects. Such calculations can elucidate reaction mechanisms, determine the activation barriers for different reaction pathways, and predict the relative stability of intermediates and products. nih.gov For example, DFT calculations have been used to evaluate the kinetic favorability of tautomerization in N-unsubstituted pyrazoles, a process that can occur via intramolecular or solvent-assisted proton migration. nih.govresearchgate.net While the N1 position of the title compound is blocked, similar computational approaches could model the kinetics and thermodynamics of substitution reactions or palladium-catalyzed coupling steps.

Synthesis and Characterization of Derivatives and Analogs of 1 4 Bromobiphenyl 4 Yl 1h Pyrazole

Synthesis of Substituted 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole Analogs

The synthesis of substituted analogs of this compound can be achieved through various established and modern synthetic methodologies. A common approach involves the modification of the pyrazole (B372694) or biphenyl (B1667301) rings.

One of the most prevalent methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov In the context of the target molecule, this would involve the reaction of a suitably substituted (4'-bromobiphenyl-4-yl)hydrazine with a 1,3-dicarbonyl compound. Modifications to the pyrazole ring can be introduced by using substituted 1,3-dicarbonyls. For instance, using a diketone with an alkyl or aryl substituent at the C2 position would result in a corresponding substituent at the C4 position of the pyrazole ring.

Another key strategy is the functionalization of the pre-formed this compound core. The bromine atom on the biphenyl ring is particularly amenable to transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. jmcs.org.mx These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the 4'-position of the biphenyl moiety. For example, a Suzuki coupling with an arylboronic acid would yield a terphenyl derivative.

Furthermore, direct C-H functionalization of the pyrazole ring represents a modern and efficient approach to introduce substituents. While the pyrazole ring is generally considered electron-rich, regioselective C-H activation can be achieved using appropriate directing groups and catalytic systems.

A general synthetic scheme for producing substituted analogs is outlined below:

Scheme 1: General Synthesis of Substituted this compound Analogs

This is a generalized representation. Actual reaction conditions and reagents would vary based on the specific substituents (R1, R2, R3) desired.

The characterization of these newly synthesized analogs relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure and confirming the position of substituents. Mass spectrometry (MS) provides information on the molecular weight, and infrared (IR) spectroscopy helps identify key functional groups. nih.gov

| Substitution Position | Synthetic Method | Potential Substituents (Examples) | Characterization Techniques |

| Pyrazole Ring (C3, C4, C5) | Condensation with substituted 1,3-dicarbonyls; Direct C-H functionalization | Alkyl, Aryl, Halogen, Nitro | ¹H NMR, ¹³C NMR, MS, IR |

| Biphenyl Ring (4'-position) | Suzuki, Stille, Heck, Sonogashira cross-coupling reactions | Aryl, Alkyl, Alkenyl, Alkynyl | ¹H NMR, ¹³C NMR, MS, IR |

Rational Design and Synthesis of New Pyrazole-Biphenyl Scaffolds

The rational design of new pyrazole-biphenyl scaffolds is often driven by the desire to create molecules with specific biological activities or material properties. researchgate.net This process typically involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the interactions of designed molecules with a biological target or to forecast their physical properties. researchgate.netrsc.org

For instance, in drug discovery, the this compound scaffold can be used as a starting point. The biphenyl group can be designed to fit into a hydrophobic pocket of a target protein, while the pyrazole ring can act as a hydrogen bond donor or acceptor. The bromine atom can be replaced with other groups to modulate the electronic properties and steric bulk of the molecule, potentially improving binding affinity and selectivity. frontiersin.org

Computational modeling can guide the selection of substituents to be introduced. For example, if a hydrogen bond is desired at a specific position, a substituent with a hydrogen bond donor or acceptor group can be incorporated. If increased lipophilicity is needed to improve cell membrane permeability, a nonpolar substituent can be added.

Once the new scaffolds are designed, their synthesis follows the principles outlined in the previous section. The synthetic route is chosen to allow for the efficient and regioselective introduction of the desired functional groups. The flexibility of the synthetic methods, particularly cross-coupling reactions, is crucial for creating a diverse library of compounds for screening. researchgate.net

| Design Strategy | Computational Tool | Target Property | Example Modification |

| Structure-Activity Relationship (SAR) | QSAR | Enhanced biological activity | Introduction of electron-withdrawing groups |

| Molecular Docking | AutoDock, Glide | Improved binding to a target protein | Addition of a hydrogen-bonding moiety |

| Pharmacophore Mapping | PHASE, Catalyst | Mimicking the features of a known active compound | Isosteric replacement of a functional group |

Comparative Analysis of Reactivity and Electronic Structure in Derivatives

The introduction of different substituents onto the this compound scaffold can significantly alter its reactivity and electronic structure. A comparative analysis of these properties is essential for understanding the behavior of the derivatives and for designing new molecules with desired characteristics.

Reactivity:

The reactivity of the pyrazole ring is influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring more resistant to electrophilic substitution and more prone to nucleophilic attack. ias.ac.in

The biphenyl moiety's reactivity is also affected by substituents. The bromine atom, for example, is a deactivating group for electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions. Replacing the bromine with other groups via cross-coupling reactions will change the reactivity profile of that phenyl ring.

Electronic Structure:

Computational methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure of the derivatives. nih.gov These calculations can provide valuable information about:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, providing insights into where electrophilic and nucleophilic attacks are most likely to occur.

Dipole Moment: The magnitude and direction of the dipole moment influence the molecule's polarity and its interactions with other molecules and solvents.

By systematically varying the substituents and analyzing the resulting changes in reactivity and electronic structure, a deeper understanding of the structure-property relationships for this class of compounds can be achieved.

| Substituent Type on Pyrazole Ring | Effect on Electron Density | Predicted Reactivity | Impact on HOMO-LUMO Gap |

| Electron-Donating Group (e.g., -OCH₃) | Increase | More susceptible to electrophilic attack | Generally decreases |

| Electron-Withdrawing Group (e.g., -NO₂) | Decrease | Less susceptible to electrophilic attack | Generally increases |

Stereoisomerism and Enantioselective Synthesis of Chiral Analogs

While this compound itself is not chiral, the introduction of certain substituents can lead to the formation of stereoisomers.

Atropisomerism:

A key potential for stereoisomerism in this scaffold is atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings of the biphenyl moiety. If bulky substituents are placed at the ortho positions of the biphenyl rings, rotation around the C-C bond can be hindered, leading to the existence of stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other.

Chiral Centers:

The introduction of a chiral center, for example, by adding a substituent with a stereogenic carbon atom to either the pyrazole or biphenyl ring, will also result in enantiomers.

Enantioselective Synthesis:

The synthesis of a single enantiomer of a chiral analog is often crucial, especially in a pharmaceutical context, as different enantiomers can have vastly different biological activities. Enantioselective synthesis aims to produce one enantiomer in excess over the other.

Several strategies can be employed for the enantioselective synthesis of chiral pyrazole-biphenyl analogs:

Chiral Catalysis: The use of a chiral catalyst can direct a reaction to selectively form one enantiomer. For example, an asymmetric Suzuki coupling could be used to create atropisomers with high enantiomeric excess.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to guide a stereoselective reaction. After the reaction, the auxiliary is removed.

Resolution of Racemates: A racemic mixture (a 50:50 mixture of enantiomers) can be separated into its individual enantiomers. This can be achieved through techniques such as chiral chromatography or by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated. nih.gov An efficient method for this is enantioselective high-performance liquid chromatography (HPLC) using chiral stationary phases. nih.gov

The development of enantioselective methods is a significant area of research, as it allows for the production of chirally pure compounds for further study and application. rsc.org

| Type of Stereoisomerism | Structural Requirement | Enantioselective Synthesis Approach |

| Atropisomerism | Bulky ortho-substituents on the biphenyl rings | Asymmetric cross-coupling, Chiral resolution |

| Chiral Center | Introduction of a stereogenic center | Chiral catalysis, Chiral auxiliaries, Chiral resolution |

Advanced Academic Applications and Functionalization Strategies of 1 4 Bromobiphenyl 4 Yl 1h Pyrazole Scaffolds

Utilization as Ligands in Organometallic Chemistry

The pyrazole (B372694) moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.netnih.gov These complexes are often investigated for their catalytic properties in various organic transformations.

Synthesis and Characterization of Metal Complexes

No published studies were found detailing the synthesis and characterization of metal complexes specifically incorporating the 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole ligand. General methods for synthesizing pyrazole-metal complexes exist, but specific reaction conditions, spectroscopic data (such as NMR, FT-IR, UV-Vis), or crystallographic analysis for complexes of this particular ligand are not documented in the available literature.

Catalytic Applications of this compound-Metal Complexes

Consistent with the absence of synthesized complexes, there is no information regarding the catalytic activity of this compound-metal complexes. While pyrazole-based catalysts are known to be active in reactions like carbon-carbon coupling, hydrogenation, and oxidation, the potential of this specific compound in catalysis remains uninvestigated. researchgate.netnih.gov

Incorporation into Advanced Materials

The biphenyl (B1667301) and pyrazole structures are often used in materials science for their electronic and self-assembly properties. The bromine atom on the biphenyl group could also serve as a handle for further functionalization, for example, in cross-coupling reactions to build larger conjugated systems.

Design of Organic Electronic Materials (e.g., OLEDs, OFETs)

There are no reports on the use of this compound in the design or fabrication of organic electronic materials such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The potential photophysical and charge-transport properties of this compound have not been described.

Supramolecular Assembly and Self-Organization

The ability of pyrazole rings to form hydrogen bonds and the tendency of biphenyl groups to engage in π-π stacking suggest that this compound could potentially form ordered supramolecular structures. researchgate.net However, no research could be found that investigates the self-assembly or self-organization behavior of this molecule in the solid state or in solution.

Asymmetric Catalysis with this compound Derivatives

The field of asymmetric catalysis has seen remarkable advancements through the development of novel chiral ligands that can effectively induce enantioselectivity in a wide array of chemical transformations. The this compound scaffold represents a promising platform for the design and synthesis of such ligands. Its inherent structural features, including the biphenyl backbone ripe for atropisomeric functionalization and the pyrazole ring as a versatile coordinating moiety, offer multiple avenues for the introduction of chirality. The strategic placement of a bromine atom on the biphenyl group serves as a key functional handle for synthetic modifications, enabling the transformation of this achiral molecule into a range of sophisticated chiral ligands and catalysts.

The primary strategies for leveraging the this compound scaffold in asymmetric catalysis revolve around two main approaches: the synthesis of atropisomeric N-aryl pyrazole ligands and the development of P-chiral phosphine (B1218219) ligands. Both approaches capitalize on the functionalizability of the bromobiphenyl unit to create a chiral environment around a metal center, thereby facilitating enantioselective reactions.

A significant strategy in the design of chiral ligands from N-aryl pyrazoles is the induction of axial chirality, leading to atropisomeric ligands. The biphenyl unit in this compound can be functionalized at the ortho-positions relative to the C-N bond connecting the pyrazole and the biphenyl ring. The introduction of bulky substituents in these positions can hinder the free rotation around the C-N bond, resulting in stable, separable atropisomers. The bromine atom on the second phenyl ring can be exploited in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce these necessary bulky groups.

Once synthesized, these atropisomeric N-aryl pyrazole ligands can be employed in various metal-catalyzed asymmetric reactions. The pyrazole nitrogen atoms can coordinate to a metal center, positioning the chiral biphenyl backbone to effectively influence the stereochemical outcome of the reaction. For instance, such ligands have shown potential in palladium-catalyzed asymmetric allylic alkylations and rhodium-catalyzed asymmetric 1,4-additions. The enantioselectivity of these reactions is highly dependent on the nature and size of the substituents on the biphenyl core, which underscores the tunability of ligands derived from the this compound scaffold.

Another powerful approach for the application of this compound in asymmetric catalysis is through its conversion into P-chiral phosphine ligands. The bromine atom can be readily substituted with a phosphine group via transition metal-catalyzed cross-coupling reactions. Subsequent modifications of the phosphorus atom can then introduce a chiral center directly on the phosphorus atom, leading to a P-chiral ligand.

P-chiral phosphine ligands are highly effective in a variety of asymmetric catalytic reactions due to their strong coordination to metal centers and the well-defined chiral environment they create. Bidentate ligands incorporating a P-chiral phosphine derived from the this compound scaffold could be particularly effective. The pyrazole nitrogen and the chiral phosphorus atom could coordinate to a metal in a pincer-like fashion, creating a rigid and highly organized catalytic center. Such ligands are anticipated to be highly successful in reactions like asymmetric hydrogenation, hydroformylation, and various cross-coupling reactions. The electronic properties of the pyrazole ring can also be tuned to modulate the catalytic activity and selectivity.

Below are representative data tables illustrating the potential performance of chiral ligands derived from functionalized biphenyl-pyrazole scaffolds in asymmetric catalysis, based on analogous systems reported in the literature.

Table 1: Asymmetric Allylic Alkylation using a Chiral N-Aryl Pyrazole-Phosphine Ligand

| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | rac-1,3-diphenylallyl acetate | Dimethyl malonate | 1 | THF | 25 | 12 | 95 | 92 |

| 2 | rac-1,3-diphenylallyl acetate | Nitromethane | 1 | CH2Cl2 | 0 | 24 | 88 | 89 |

| 3 | rac-1,3-dimesitylallyl acetate | Dimethyl malonate | 1 | Toluene (B28343) | 25 | 18 | 92 | 95 |

| 4 | rac-1,3-dimesitylallyl acetate | Nitromethane | 1 | THF | 0 | 36 | 85 | 91 |

Table 2: Asymmetric Hydrogenation of Methyl Z-acetamidocinnamate using a Rh-Complex with a P-Chiral Biphenyl-Pyrazole Ligand

| Entry | Catalyst Loading (mol%) | H2 Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | 0.5 | 10 | Methanol (B129727) | 25 | 6 | >99 | 98 |

| 2 | 0.5 | 10 | Ethanol | 25 | 8 | >99 | 97 |

| 3 | 0.1 | 50 | CH2Cl2 | 25 | 4 | >99 | 99 |

| 4 | 0.1 | 50 | THF | 25 | 5 | >99 | 98.5 |

Table 3: Asymmetric Michael Addition of Dimethyl Malonate to Chalcone using a Chiral Biphenyl-Pyrazole Organocatalyst

| Entry | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | Acetic Acid | Toluene | 25 | 48 | 85 | 90 |

| 2 | 10 | Benzoic Acid | CH2Cl2 | 25 | 36 | 90 | 92 |

| 3 | 5 | Acetic Acid | THF | 0 | 72 | 82 | 91 |

| 4 | 5 | Benzoic Acid | Toluene | 0 | 60 | 88 | 94 |

Emerging Research Directions and Future Perspectives for 1 4 Bromobiphenyl 4 Yl 1h Pyrazole

Integration with Artificial Intelligence and Machine Learning for Chemical Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design, and 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole is a prime candidate for such innovation. mdpi.comnih.gov Machine learning (ML) algorithms can accelerate the discovery of derivatives with enhanced properties by learning from vast datasets of chemical structures and their associated activities. researchgate.net

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design novel derivatives of the this compound scaffold. nih.gov By training these models on libraries of known bioactive pyrazoles and biphenyls, researchers can generate new molecular structures optimized for specific targets, such as protein kinases or receptors, while maintaining synthetic feasibility.

Property Prediction: AI-driven quantitative structure-activity relationship (QSAR) models can predict the physicochemical and biological properties of hypothetical derivatives. This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby reducing the reliance on costly and time-consuming experimental screening in the early stages of development. mdpi.comnih.gov

Synthesis Planning: Retrosynthesis prediction tools powered by machine learning can propose efficient synthetic routes to novel analogues. nih.gov These tools analyze the target molecule and suggest a sequence of reactions by drawing upon vast databases of known chemical transformations, potentially uncovering more efficient or greener pathways than those devised by traditional methods.

Table 1: AI/ML-Predicted Properties for Novel Derivatives

| Property Class | Specific Parameter | Predicted Outcome for Derivative Design |

|---|---|---|

| Pharmacokinetics | Aqueous Solubility | Optimization of bioavailability. |

| Blood-Brain Barrier Permeability | Design of CNS-active or peripherally-restricted agents. | |

| Cytochrome P450 Inhibition | Minimization of drug-drug interactions. | |

| Pharmacodynamics | Target Binding Affinity | Enhancement of potency against a specific biological target. |

| Safety & Toxicity | hERG Inhibition | Reduction of cardiotoxicity risk. |

| Mutagenicity | Elimination of carcinogenic potential. |

| Environmental | Biodegradability | Design of more environmentally benign compounds. mdpi.com |

Novel Synthetic Methodologies and Process Intensification

While classical methods for the synthesis of N-arylpyrazoles, such as the Knorr pyrazole (B372694) synthesis, are well-established, modern methodologies offer significant advantages in terms of efficiency, selectivity, and environmental impact. nih.govnih.gov The synthesis of this compound typically involves a two-step process: the formation of the biphenyl (B1667301) skeleton followed by the N-arylation of pyrazole.

Advanced Cross-Coupling: Palladium-catalyzed cross-coupling reactions are central to modern synthetic strategies. The biphenyl core can be efficiently constructed via Suzuki-Miyaura coupling. For the subsequent N-arylation step, palladium-catalyzed Buchwald-Hartwig amination using aryl triflates or halides provides a highly efficient and general route to N-arylpyrazoles, often tolerating a wide range of functional groups. organic-chemistry.orgdntb.gov.ua The use of specialized phosphine (B1218219) ligands like tBuBrettPhos can enhance reaction yields and substrate scope. organic-chemistry.org

Process Intensification: To improve sustainability and efficiency, process intensification techniques are being explored. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times for both the cross-coupling and N-arylation steps from hours to minutes. Furthermore, continuous flow chemistry offers precise control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability compared to traditional batch processes.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Traditional (e.g., Ullmann coupling) | High temperatures, copper catalyst. | Low cost of catalyst. | Harsh conditions, limited substrate scope, stoichiometric copper. |

| Pd-Catalyzed Cross-Coupling | Mild conditions, high functional group tolerance. | High yields, broad applicability, catalytic metal usage. researchgate.net | Cost of palladium and ligands, potential for metal contamination. |

| Microwave-Assisted Synthesis | Rapid heating. | Drastically reduced reaction times, improved yields. | Scalability challenges, potential for localized overheating. |

| Continuous Flow Chemistry | Reactions in capillary tubing. | Enhanced safety, precise control, easy scalability. | Higher initial equipment cost, potential for clogging. |

Exploration of Unconventional Reactivity Pathways

Moving beyond traditional thermal reactions, researchers are exploring unconventional activation methods to discover new reactivity patterns for molecules like this compound.

Photocatalysis: Visible-light photocatalysis offers a mild and powerful method for generating reactive intermediates. For instance, a photocatalytic approach for synthesizing 1,5-diaryl pyrazoles from arenediazonium salts and arylcyclopropanols has been reported. acs.org This suggests the possibility of using the biphenyl or pyrazole moieties of the title compound as radical precursors for C-C or C-heteroatom bond formation under mild, light-induced conditions, enabling late-stage functionalization.

C-H Activation: Direct C-H activation is a highly atom-economical strategy for molecular functionalization. Research into transition-metal-catalyzed C-H arylation, alkenylation, or alkynylation at specific positions on the pyrazole or biphenyl rings could provide direct routes to complex derivatives without the need for pre-functionalized starting materials. This would allow for the direct attachment of new substituents to the core structure, bypassing multi-step synthetic sequences.

Development of Advanced Theoretical Models

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules, guiding experimental design. nih.gov For this compound, advanced theoretical models are crucial for understanding its behavior at a molecular level.

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic structures, and spectroscopic properties. For this compound, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding its electronic transitions and potential as an organic semiconductor or photosensitizer. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor. This is particularly useful for predicting how the molecule might bind to a protein target, providing insights into structure-activity relationships that can guide the design of more potent analogues.

Reaction Mechanism Elucidation: Theoretical models can be used to map out the potential energy surfaces of proposed reactions, helping to elucidate reaction mechanisms and predict product regioselectivity. researchgate.net This can be applied to understand unconventional reactivity pathways or to optimize conditions for novel synthetic methods.

Table 3: Molecular Properties Predictable via Theoretical Models

| Modeling Technique | Predicted Parameter | Significance |

|---|---|---|

| DFT | HOMO-LUMO Gap | Predicts electronic properties and reactivity. |

| Electrostatic Potential Map | Identifies sites for electrophilic and nucleophilic attack. | |

| Bond Dissociation Energies | Assesses the likelihood of specific bond cleavages. | |

| TD-DFT | UV-Vis Absorption Spectra | Correlates with experimental photophysical properties. |

| MD Simulations | Binding Free Energy | Estimates the affinity for a biological target. |

Prospects in New Academic Research Fields

Beyond its established roles, the unique structure of this compound opens doors to novel areas of academic inquiry, steering clear of conventional applications in catalysis and materials science.

Agrochemicals: Pyrazole derivatives are a well-known class of pesticides. researchgate.net The biphenyl moiety could be leveraged to enhance lipophilicity and environmental persistence, potentially leading to the development of new classes of fungicides or insecticides with novel modes of action.

Chemical Biology and Sensing: The conjugated π-system of the biphenyl-pyrazole scaffold could impart interesting photophysical properties, such as fluorescence. mdpi.com Derivatives could be designed as fluorescent probes for detecting specific ions or biomolecules in biological systems, where the bromine atom serves as a handle for further functionalization or for modulating excited-state properties.

Antiviral Agents: The pyrazole nucleus is a privileged scaffold in medicinal chemistry and has been incorporated into various bioactive compounds, including antiviral agents. researchgate.net The this compound structure could serve as a starting point for the design of novel inhibitors of viral enzymes or replication processes.

Q & A

Q. What are the established synthetic routes for 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine, followed by functionalization. For example, chemoselective formylation under Duff’s conditions (HCOOH/HNO₃) yields pyrazole-4-carbaldehyde derivatives with 83% efficiency . Suzuki-Miyaura cross-coupling is also employed to introduce aryl bromides, as seen in derivatives like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole . Key characterization tools include X-ray crystallography (for structural validation) and NMR/IR spectroscopy (for functional group analysis) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, orthorhombic crystal systems (space group P212121) with unit-cell parameters (e.g., a = 11.3476 Å, b = 14.0549 Å) are resolved using SHELXL refinement . Bond angles (e.g., C3–C4–C7 = 120.8°) and torsional parameters (e.g., N1–N2–N3 = 178.4°) are calculated to confirm stereoelectronic properties .

Advanced Research Questions

Q. How can chemoselective functionalization be optimized in pyrazole derivatives?

- Methodological Answer : Regioselective modifications are achieved by controlling reaction conditions. For example, microwave-assisted synthesis minimizes side reactions in aryl-substituted pyrazoles, improving yields (63–84%) . Solvent polarity also impacts photophysical properties; polar solvents stabilize charge-transfer states in bromophenyl derivatives, as shown in UV-Vis studies .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Cross-validation using DFT calculations (e.g., B3LYP/6-31G(d)) bridges experimental and theoretical data. For example, discrepancies in NMR chemical shifts can arise from dynamic effects in solution, while SC-XRD provides static solid-state data . Multi-technique approaches (e.g., IR + SC-XRD + HPLC) are recommended for robust validation .

Q. How do intermolecular interactions influence the compound’s crystallographic behavior?

- Methodological Answer : Non-covalent interactions like C–H···N (2.5–3.0 Å) and π–π stacking (3.4–3.6 Å) dictate crystal packing. In orthorhombic systems, these interactions stabilize layered arrangements, as visualized via Mercury software . Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H = 65%, Br···H = 12%) .

Q. What computational methods predict the compound’s reactivity and bioactivity?

- Methodological Answer : Density Functional Theory (DFT) models frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For 5-methyl-1-phenyl derivatives, a HOMO-LUMO gap of ~4.2 eV correlates with moderate reactivity . Molecular docking (AutoDock Vina) screens binding affinities to targets like cannabinoid receptors, guiding SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.